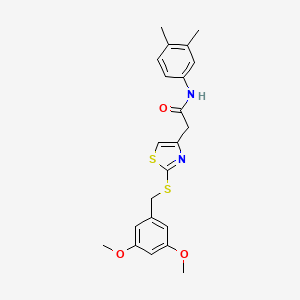

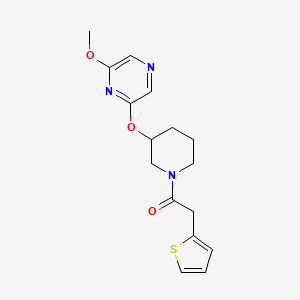

![molecular formula C26H27N3O6 B2552105 methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-39-5](/img/structure/B2552105.png)

methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate, is a complex molecule that likely exhibits a range of biological activities due to its structural features. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds which can help infer some of the properties and reactions of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one involved treatment of dimethyl alpha-ethoxymethylidineacetonedicarboxylate with hydrazine, followed by ammonolysis and dehydration . Similarly, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various pyrano and pyridine derivatives using different nucleophilic reagents . These methods suggest that the synthesis of the compound of interest may also involve nucleophilic substitution reactions and cyclization steps.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings . This suggests that the compound of interest may also exhibit a coplanar arrangement of its core rings, which could influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the types of chemical reactions the compound of interest may undergo. For instance, the presence of amino groups in the structure of related compounds suggests potential for further derivatization through reactions with electrophiles or participation in hydrogen bonding . The ester and cyano functionalities present in these compounds also indicate a likelihood of hydrolysis or nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from related compounds. Steric hindrance in similar molecules, such as 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives, affects their conformation and may influence properties like solubility and melting point . The presence of multiple aromatic systems and heteroatoms in the compound of interest suggests it may have significant UV absorption, which could be useful in spectroscopic analysis.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic Compound Synthesis

Research into the synthesis of novel heterocyclic compounds containing the pyranopyridine moiety, similar to the chemical structure , has been reported. For example, Kumar and Mashelker (2007) detailed the synthesis of 1,2,4‐Oxadiazole heterocyclic compounds starting from ethyl 2H-pyranopyridine-3-carboxylate. These compounds are expected to exhibit hypertensive activity, demonstrating the chemical's potential in medical research applications (N. Kumar & Uday C. Mashelker, 2007).

Annulation Strategy for Thiophenes

Another study by Sahu et al. (2015) reported a synthesis strategy for tetrasubstituted thiophenes via annulation, starting from structures resembling the queried compound. This synthesis method emphasizes the compound's role in facilitating the creation of complex thiophene derivatives, which are valuable in various chemical studies (S. N. Sahu et al., 2015).

Biological and Chemical Activities

Potential Biological Activities

The structural analogs of the compound under discussion have been explored for their biological activities. For instance, compounds synthesized using similar methodologies have been evaluated for their antihypertensive and other biological activities, indicating a wide range of potential scientific applications beyond mere chemical interest (N. Kumar & Uday C. Mashelker, 2006).

Crystal Structures and Molecular Interactions

Research into the crystal structures of related compounds, such as those reported by Kranjc et al. (2012), provides insights into the molecular interactions and stability of these chemical structures. Understanding these interactions is crucial for the development of new materials and pharmaceuticals (K. Kranjc et al., 2012).

properties

IUPAC Name |

methyl 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O6/c1-15-13-20-22(21(17-7-10-28-11-8-17)23(24(27)35-20)26(31)34-4)25(30)29(15)12-9-16-5-6-18(32-2)19(14-16)33-3/h5-8,10-11,13-14,21H,9,12,27H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCHAGNROIBQHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=NC=C3)C(=O)N1CCC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

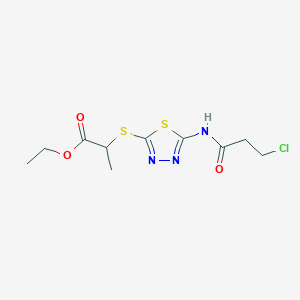

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2552022.png)

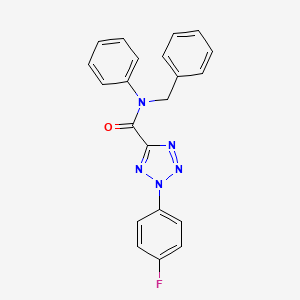

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2552023.png)

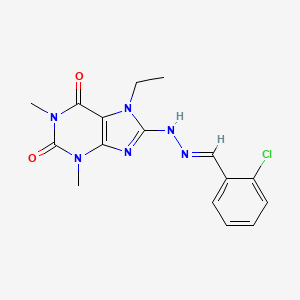

![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)

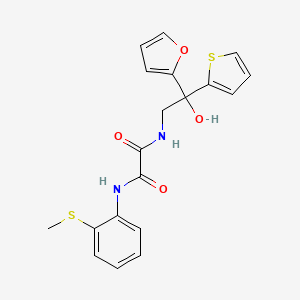

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2552031.png)

![5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2552033.png)

![(1S,5R)-tert-Butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride](/img/structure/B2552038.png)

![2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2552041.png)

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)